N-(4-methylphenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide
Description
N-(4-methylphenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-(4-methylphenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-12-5-7-14(8-6-12)21-18(25)19-23-22-17(27-19)10-24-9-3-4-16(24)15-11-26-13(2)20-15/h5-8,11,16H,3-4,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFKYQSMBOQLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CN3CCCC3C4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Pyrrolidine and Thiazole Moieties: The pyrrolidine and thiazole moieties can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Attachment of 4-Methylphenyl Group: The final step involves the coupling of the 4-methylphenyl group to the thiadiazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(4-methylphenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has been investigated for its use as a pesticide or herbicide due to its biological activity.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methylphenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide
- **N-(4-chlorophenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide
- **N-(4-fluorophenyl)-5-[[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methyl]-1,3,4-thiadiazole-2-carboxamide
Uniqueness
This compound is unique due to the specific combination of functional groups that confer its distinct biological activity and chemical reactivity. The presence of the 4-methylphenyl group, in particular, may enhance its interaction with certain molecular targets, making it more effective in its applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
